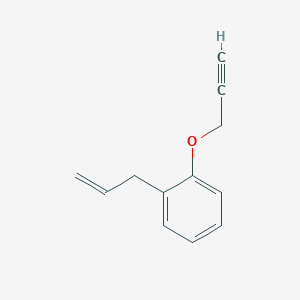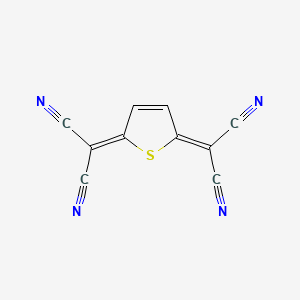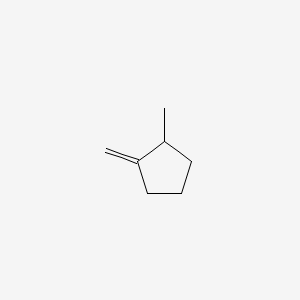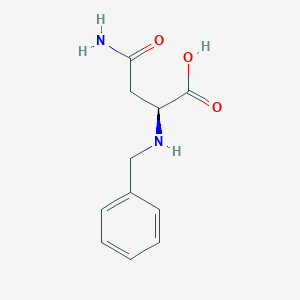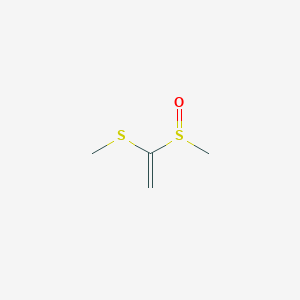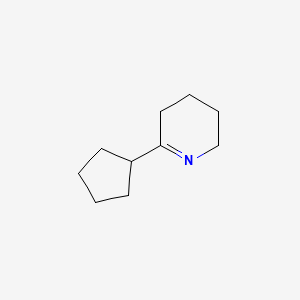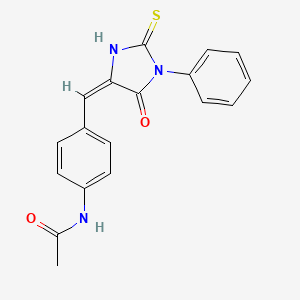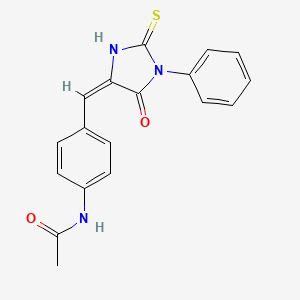
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one is an organic compound that belongs to the class of ketones. This compound features a butanone backbone substituted with a diethylamino group and a triethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one typically involves the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone. This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by dehydration to form the α,β-unsaturated ketone.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. This involves the reaction of the α,β-unsaturated ketone with diethylamine under basic conditions.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through Friedel-Crafts acylation. This involves the reaction of the α,β-unsaturated ketone with 2,4,6-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the ketone to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
科学研究应用
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the triethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one: Similar structure but with dimethylamino instead of diethylamino.
4-(Diethylamino)-1-(2,4,6-trimethoxyphenyl)butan-1-one: Similar structure but with trimethoxyphenyl instead of triethoxyphenyl.
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.
Uniqueness
The unique combination of the diethylamino group and the triethoxyphenyl group in 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it a valuable compound for various research applications.
属性
CAS 编号 |
42817-98-1 |
|---|---|
分子式 |
C20H33NO4 |
分子量 |
351.5 g/mol |
IUPAC 名称 |
4-(diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C20H33NO4/c1-6-21(7-2)13-11-12-17(22)20-18(24-9-4)14-16(23-8-3)15-19(20)25-10-5/h14-15H,6-13H2,1-5H3 |
InChI 键 |
WXYPUBPXYYOHGR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(=O)C1=C(C=C(C=C1OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


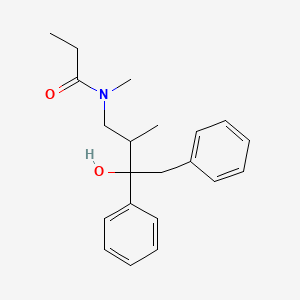
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
